molecular formula C15H14N2O B14364212 5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one CAS No. 90141-79-0

5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one

Cat. No.: B14364212
CAS No.: 90141-79-0
M. Wt: 238.28 g/mol
InChI Key: KLVXJWIAVSRAHU-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is characterized by a seven-membered diazepine ring fused to a benzene ring, with a phenyl group at the 5-position and a carbonyl group at the 2-position. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the benzodiazepine binding site of the GABA-A receptor .

Comparison with Similar Compounds

Properties

CAS No.

90141-79-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one

InChI

InChI=1S/C15H14N2O/c18-15-16-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2,(H2,16,17,18)

InChI Key

KLVXJWIAVSRAHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC(=O)N1)C3=CC=CC=C3

Origin of Product

United States

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